molecular formula C15H18N2 B165641 4,4'-Methylenebis(2-methylaniline) CAS No. 838-88-0

4,4'-Methylenebis(2-methylaniline)

Cat. No. B165641
CAS RN: 838-88-0
M. Wt: 226.32 g/mol
InChI Key: WECDUOXQLAIPQW-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-methylaniline) is a chain extender used for polyurethane elastomers. It is widely recognized for its ability to significantly enhance the mechanical and dynamic properties of various products .


Synthesis Analysis

The synthesis of 4,4’-Methylenebis(2-methylaniline) involves the use of aromatic amines . The process involves the use of 2,6-dimethylaniline . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 4,4’-Methylenebis(2-methylaniline) can be found in various databases . The molecule has a molecular weight of 226.32 g/mol . More detailed information about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions of 4,4’-Methylenebis(2-methylaniline) involve one-electron oxidation at the anode to give the corresponding N,N-dimethylaniline cation . More detailed information about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Methylenebis(2-methylaniline) can be found in various databases . More detailed information about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Haemoglobin Binding Studies

  • 4,4'-Methylenebis(2-chloroaniline) (MOCA), closely related to 4,4'-Methylenebis(2-methylaniline), has been studied for its haemoglobin binding properties. Research found that MOCA binds to blood proteins like haemoglobin and albumin, suggesting potential biological monitoring applications for aromatic amines (Sabbioni & Neumann, 2005).

Polymer Chemistry and Material Science

  • 4,4'-Methylenebis(2-methylaniline) derivatives are used as chain extenders in the synthesis of polyurethane prepolymers. These extenders significantly affect the thermal properties and stability of polyurethane materials (Barikani, Fazeli, & Barikani, 2013).
  • The compound has been explored in the development of high temperature thermosetting polyimide oligomers. These are alternatives to toxic compounds in applications like aircraft engines and rocket casings, highlighting the potential for safer and sustainable materials (Harvey et al., 2017).

Photochromism and Crystallography

  • Research into the photochromic properties of 4,4'-Methylenebis derivatives shows its utility in understanding the thermal stability of photochromic materials and their molecular structures (Taneda et al., 2004).

Chemical Synthesis and Catalysis

  • Derivatives of 4,4'-Methylenebis(2-methylaniline) have been synthesized for use in various applications, including as intermediates in metal passivators and light-sensitive materials. This showcases the compound's versatility in chemical synthesis (Gu et al., 2009).

Thermal Expansion Studies

  • The thermal expansion behavior of polymorphs of 4,4'-Methylenebis derivatives has been studied, revealing significant insights into the materials' physical properties under varying temperatures (Bhattacharya & Saha, 2014).

Spectroscopy and Vibrational Analysis

  • Fourier transform infrared and FT-Raman spectral analysis of chloro-methylaniline derivatives, closely related to 4,4'-Methylenebis(2-methylaniline), provides valuable insights into their molecular structure and vibrational characteristics (Arjunan & Mohan, 2008; 2009).

Polymer Reaction Kinetics

  • The cure-reaction kinetics of amine-blocked polyisocyanates, including those based on 4,4'-Methylenebis(phenyl isocyanate), have been explored, shedding light on polymer synthesis processes and properties (Sankar & Nasar, 2008).

Safety and Hazards

The safety and hazards of 4,4’-Methylenebis(2-methylaniline) involve avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . More detailed information about the safety and hazards can be found in the referenced papers .

Future Directions

The future directions of 4,4’-Methylenebis(2-methylaniline) involve the synthesis of ortho-toluidine and 4,4’-methylenebis(2-methylaniline), used as precursors in the production of new fuchsin and safranine T . More detailed information about the future directions can be found in the referenced papers .

properties

IUPAC Name

4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECDUOXQLAIPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020867
Record name 4,4'-Methylenebis(o-toluidine)
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

838-88-0
Record name 4,4′-Diamino-3,3′-dimethyldiphenylmethane
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Record name 4,4'-Methylene bis(2-methylaniline)
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Record name Benzenamine, 4,4'-methylenebis[2-methyl-
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Record name 4,4'-Methylenebis(o-toluidine)
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Record name 4,4'-methylenedi-o-toluidine
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Record name 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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